

# Physical and chemical properties of 3-Bromoquinoline-8-carboxylic acid

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## Compound of Interest

Compound Name: 3-Bromoquinoline-8-carboxylic acid

Cat. No.: B581624

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## An In-depth Technical Guide to 3-Bromoquinoline-8-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Bromoquinoline-8-carboxylic acid**, a compound of interest in medicinal chemistry and drug development. This document details its structural characteristics, spectroscopic profile, and potential biological activities, offering valuable information for researchers in the field.

## Core Properties and Data

**3-Bromoquinoline-8-carboxylic acid** is a halogenated quinoline derivative. The presence of the bromine atom, the carboxylic acid, and the quinoline core imparts specific chemical and physical properties that are of interest for further functionalization and biological screening.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Bromoquinoline-8-carboxylic acid** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	252.06 g/mol	[1]
CAS Number	1315366-78-9	[2]
Appearance	Light yellow to light brown solid	[3]
pKa (Predicted)	3.30 ± 0.28	[3]
Storage	Sealed in a dry, room temperature environment	[2]
SMILES	<chem>O=C(C1=C2N=C(Br)C=C(C(=O)O)C2=CC=C1)O</chem>	
InChI	InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14)	[1]

## Spectroscopic and Analytical Characterization

The structural elucidation of **3-Bromoquinoline-8-carboxylic acid** relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics and general experimental protocols.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the quinoline ring.

#### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons attached to the electronegative bromine, nitrogen, and the

carbonyl carbon of the carboxylic acid will appear at characteristic downfield shifts.

### Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra for a compound like **3-Bromoquinoline-8-carboxylic acid** is as follows:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
  - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
  - Place the NMR tube in the spectrometer.
  - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For  $^{13}\text{C}$  NMR, a larger number of scans and a longer relaxation delay are typically required.
  - Acquire the Free Induction Decay (FID) data.
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the spectrum.
  - Phase the spectrum and calibrate the chemical shifts relative to the reference standard.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromoquinoline-8-carboxylic acid** will exhibit characteristic absorption bands for its functional groups.

- O-H Stretch: A very broad absorption band is expected in the range of 2500-3300  $\text{cm}^{-1}$ , which is characteristic of the hydroxyl group of a carboxylic acid dimer.[4][5]
- C=O Stretch: A strong, sharp absorption band between 1690 and 1760  $\text{cm}^{-1}$  corresponds to the carbonyl group of the carboxylic acid.[5]
- C-O Stretch: An absorption band in the region of 1210-1320  $\text{cm}^{-1}$  is expected for the carbon-oxygen single bond of the carboxylic acid.[5]
- Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H bonds will appear around 3000-3100  $\text{cm}^{-1}$ , and C=C stretching vibrations of the quinoline ring will be observed in the 1400-1600  $\text{cm}^{-1}$  region.

#### Experimental Protocol: IR Spectroscopy

- Sample Preparation:
  - For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
  - Alternatively, the sample can be analyzed as a mull with Nujol or dissolved in a suitable solvent.
- Data Acquisition:
  - Place the sample in the IR spectrometer.
  - Record the spectrum, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - A background spectrum is usually recorded first and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ( $\text{M}^+$ ): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in nearly a 1:1 ratio.[6]

These peaks will appear at  $m/z$  values corresponding to the molecular weight of the compound.

- Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). The quinoline ring is relatively stable and may remain intact as a major fragment.

#### Experimental Protocol: Mass Spectrometry

- Sample Introduction:
  - The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Direct infusion is also possible.
- Ionization:
  - The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis:
  - The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
  - The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Synthesis and Reactivity

The synthesis of **3-Bromoquinoline-8-carboxylic acid** can be approached through various synthetic routes. A plausible general strategy involves the construction of the quinoline ring system followed by bromination, or the use of a pre-brominated starting material for the cyclization reaction. For instance, a common method for quinoline synthesis is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an  $\alpha$ -methylene group adjacent to a carbonyl.

The chemical reactivity of **3-Bromoquinoline-8-carboxylic acid** is dictated by its three main functional components: the quinoline ring, the bromine substituent, and the carboxylic acid group.

- **Quinoline Ring:** The quinoline system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.
- **Bromo Group:** The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position.
- **Carboxylic Acid Group:** The carboxylic acid can be converted to other functional groups, such as esters, amides, or acid chlorides, providing a handle for further derivatization.

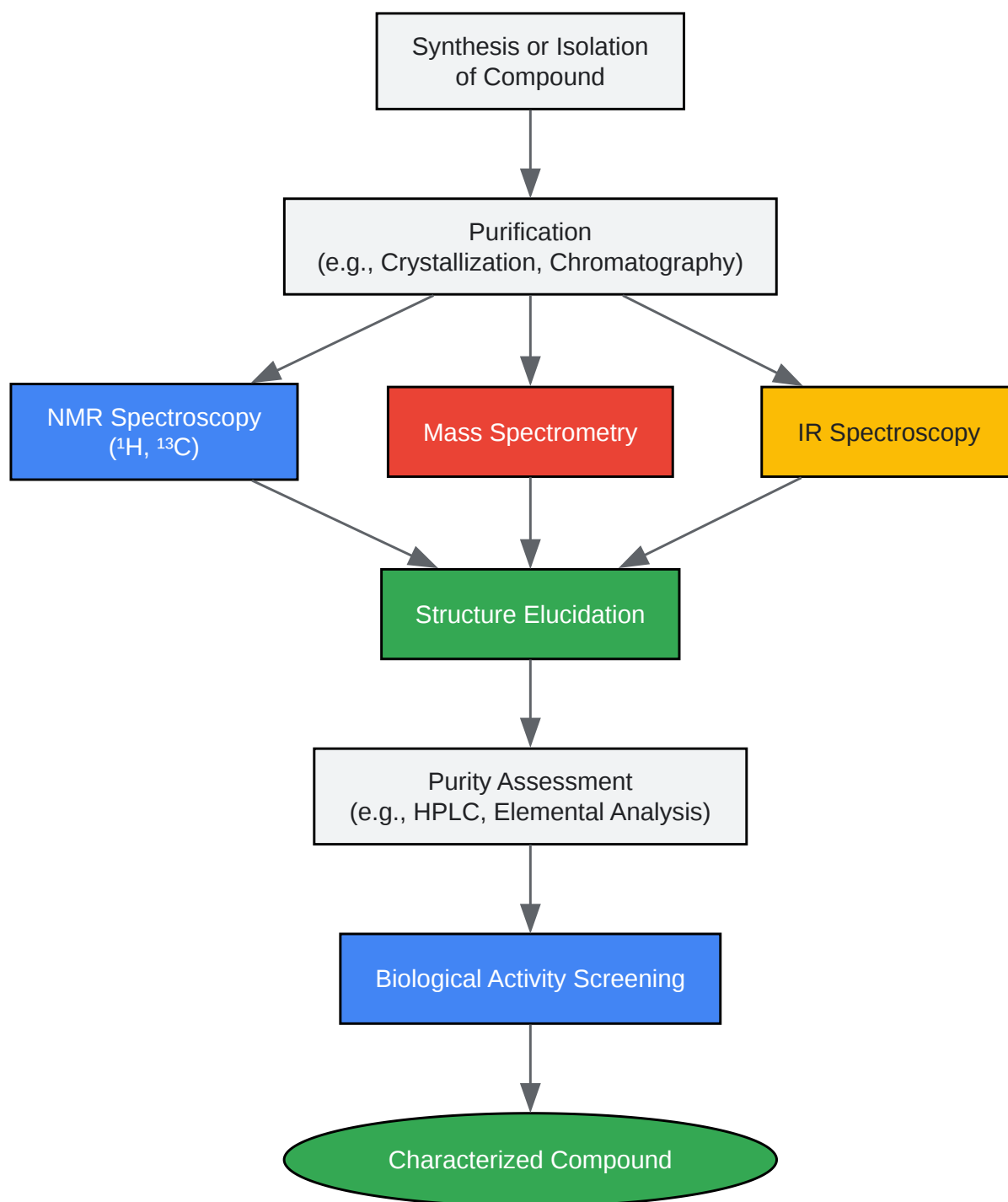
## Biological Activity and Potential Applications

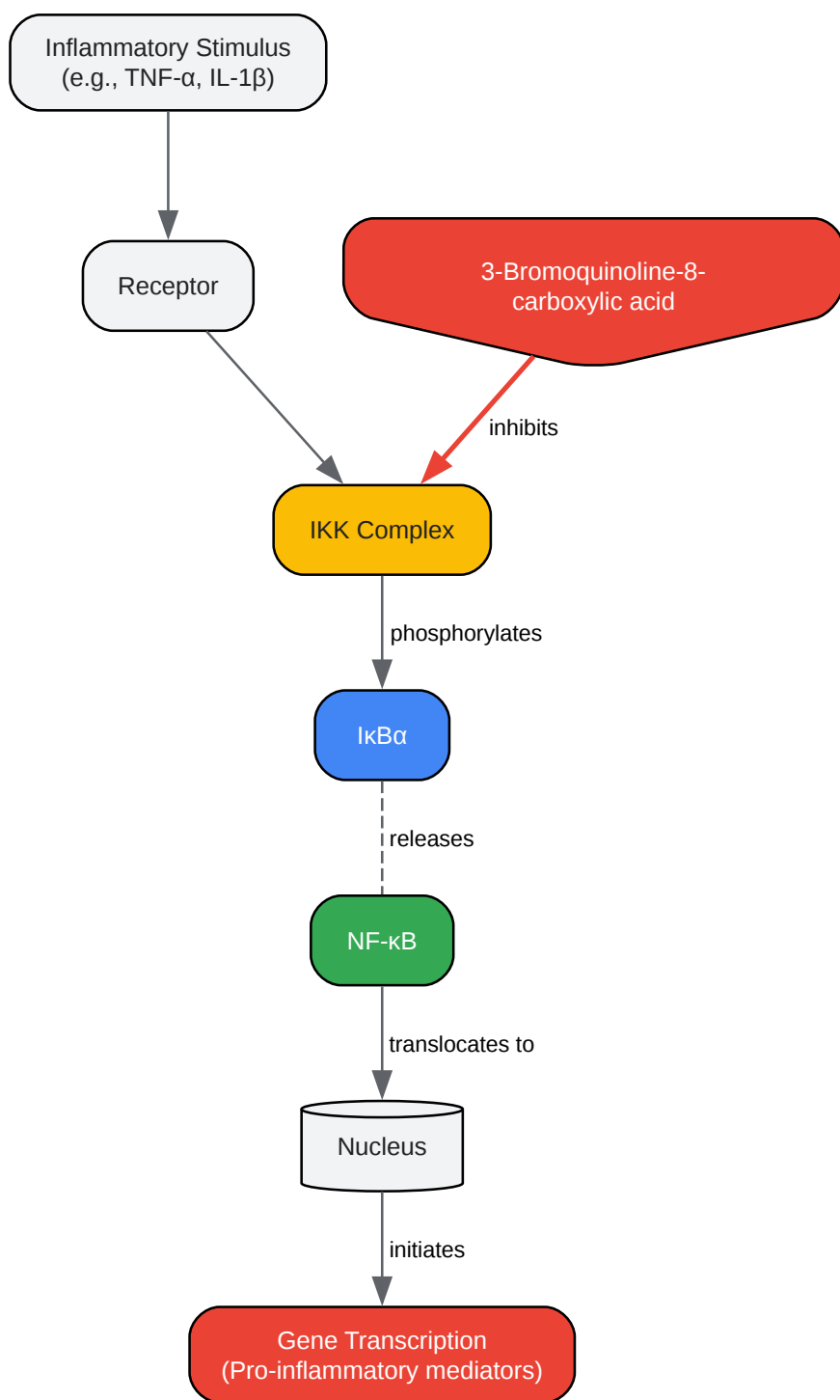
**3-Bromoquinoline-8-carboxylic acid** has been reported to exhibit several biological activities. It has shown potent antagonist activity against mineralocorticoid receptors. Additionally, it has been associated with antifungal, antibacterial, and anti-inflammatory properties. These activities suggest its potential as a scaffold for the development of new therapeutic agents. Quinolines, in general, are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties.<sup>[7]</sup>

## Visualizing Workflows

### General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated compound like **3-Bromoquinoline-8-carboxylic acid**.





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